3-Chloro-n-methylpropanamide

Description

The exact mass of the compound 3-Chloro-n-methylpropanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67663. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-n-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-n-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-6-4(7)2-3-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWXYEHTFDWCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290246 | |

| Record name | 3-chloro-n-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-28-0 | |

| Record name | 3-Chloro-N-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41789-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-n-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-N-METHYLPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8W0D8SBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

3-Chloro-n-methylpropanamide CAS number 41789-28-0

An In-Depth Technical Guide to 3-Chloro-N-methylpropanamide (CAS: 41789-28-0)

Section 1: Introduction and Core Characteristics

3-Chloro-N-methylpropanamide, identified by CAS number 41789-28-0, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities.[1] Its structure incorporates a stable N-methylamide group and a reactive primary alkyl chloride.[1] This unique combination makes it a valuable and versatile intermediate for synthesizing a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The amide moiety provides a scaffold with specific hydrogen bonding capabilities, while the chloro-group offers a reactive site for nucleophilic substitution, enabling facile chain extension and functionalization.[1]

This guide provides a comprehensive technical overview of 3-Chloro-N-methylpropanamide, covering its physicochemical properties, established synthetic methodologies with mechanistic considerations, key reactivity patterns, and essential safety protocols. The information is tailored for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this compound's utility.

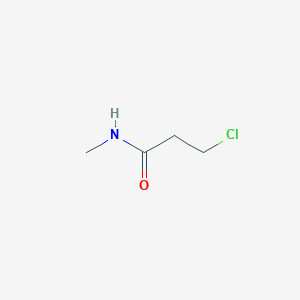

Caption: Chemical Structure of 3-Chloro-N-methylpropanamide.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including reaction setup, purification, and storage. The key properties of 3-Chloro-N-methylpropanamide are summarized below.

| Property | Value | Source |

| CAS Number | 41789-28-0 | [2][3][4] |

| Molecular Formula | C₄H₈ClNO | [1][2][3][5] |

| Molecular Weight | 121.57 g/mol | [2][3][5][6] |

| IUPAC Name | 3-chloro-N-methylpropanamide | [5] |

| Synonyms | 3-chloro-N-methylpropionamide, Nsc67663 | [2][7] |

| Physical Form | Solid | |

| Boiling Point | 270.9 °C at 760 mmHg | [6] |

| Density | 1.086 g/cm³ | [6] |

| Flash Point | 117.6 °C | [6] |

| XLogP3 | 0.1 | [2][5] |

Section 3: Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-N-methylpropanamide is most commonly and efficiently achieved through the condensation of an activated carboxylic acid derivative with methylamine.

Primary Synthetic Route: Acyl Chloride Condensation

The most direct and widely utilized method for synthesizing 3-Chloro-N-methylpropanamide is the reaction between 3-chloropropanoyl chloride and methylamine.[1] This is a classic example of nucleophilic acyl substitution.

Causality: The high electrophilicity of the carbonyl carbon in the acyl chloride makes it exceptionally reactive towards nucleophiles like methylamine.[1] This reactivity allows the reaction to proceed rapidly, often at low temperatures, and typically results in high yields of the desired amide product.[1] The mechanism involves the formation of a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the highly stable amide bond.[1] A base, such as triethylamine or an excess of methylamine itself, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

Caption: Primary synthesis pathway for 3-Chloro-N-methylpropanamide.

Detailed Experimental Protocol: Synthesis via Acyl Chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 3-chloropropanoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

-

Reaction Execution: Add the 3-chloropropanoyl chloride solution dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the mixture to remove the methylammonium chloride precipitate. Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Chloro-N-methylpropanamide stems from its bifunctional nature, allowing for selective transformations. The amide group is generally stable, while the C-Cl bond at the C3 position serves as a key functional handle.[1]

Nucleophilic Substitution at the Chlorinated Carbon

The primary mode of reactivity is nucleophilic substitution at the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a valuable building block for creating libraries of compounds.

A prime example is the reaction with oxygen-based nucleophiles, such as hydroxide, to form hydroxylated derivatives.[1]

Example Reaction: Synthesis of 3-hydroxy-N-methylpropanamide Reacting 3-Chloro-N-methylpropanamide with a hydroxide source (e.g., sodium hydroxide) in an aqueous or mixed solvent system leads to the displacement of the chloride ion, yielding 3-hydroxy-N-methylpropanamide.[1] This transformation converts the alkyl halide into an alcohol, which can then be used for further functionalization, such as oxidation or esterification.[1]

Caption: Nucleophilic substitution at the C3 position.

Section 5: Predicted Spectroscopic Characterization

While comprehensive experimental spectra for 3-Chloro-N-methylpropanamide are not widely published in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR:

-

N-H proton: A broad singlet or doublet (due to coupling with the N-methyl protons) typically between 6.0-8.0 ppm.

-

N-CH₃ group: A doublet around 2.7-2.9 ppm (coupling to the N-H proton), which would collapse to a singlet upon D₂O exchange.

-

-CH₂-Cl group (C3): A triplet expected around 3.7-3.9 ppm, deshielded by the adjacent chlorine atom.

-

-CH₂-CO group (C2): A triplet expected around 2.5-2.7 ppm.

-

-

¹³C NMR:

-

C=O (Carbonyl): A signal in the range of 170-175 ppm.

-

-CH₂-Cl (C3): A signal around 40-45 ppm.

-

-CH₂-CO (C2): A signal around 35-40 ppm.

-

N-CH₃: A signal around 25-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O stretch (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

-

N-H bend (Amide II band): A strong absorption around 1550 cm⁻¹.

-

C-Cl stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

-

Section 6: Safety, Handling, and Storage

Proper handling and storage are imperative when working with 3-Chloro-N-methylpropanamide. It is classified as hazardous, and all appropriate safety measures must be followed.

GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][5] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [2][5] |

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[2][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[2][8]

-

Safe Handling Practices: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials and foodstuff containers.[2]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[2]

Section 7: Conclusion

3-Chloro-N-methylpropanamide (CAS 41789-28-0) is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its stable amide backbone and its reactive alkyl chloride handle. This duality allows chemists to use it as a versatile building block for introducing a propanamide side-chain that can be further elaborated via nucleophilic substitution. A thorough understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.

Section 8: References

-

3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. 3-Chloro-n-methylpropanamide | 41789-28-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. 41789-28-0 3-Chloro-N-methylpropanamide AKSci 2983AE [aksci.com]

- 5. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

3-Chloro-n-methylpropanamide IUPAC name

An In-depth Technical Guide to 3-Chloro-N-methylpropanamide: Synthesis, Reactivity, and Applications

Abstract

3-Chloro-N-methylpropanamide is a bifunctional chemical compound of significant interest to the research and drug development sectors. Featuring both a reactive alkyl chloride and a stable secondary amide, it serves as a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical identity, established synthetic methodologies, mechanistic details, and key applications. We delve into its reactivity profile, analytical characterization techniques, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this intermediate for the synthesis of more complex molecular architectures.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is foundational for its effective application in research and development.

Nomenclature and Identifiers

3-Chloro-N-methylpropanamide is the officially recognized IUPAC name for this compound[1]. Its identity is further defined by a set of universally accepted chemical identifiers, which are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-N-methylpropanamide | [1] |

| CAS Number | 41789-28-0 | [1][2][3][4] |

| Molecular Formula | C₄H₈ClNO | [1][2][3] |

| Molecular Weight | 121.57 g/mol | [1][2][3] |

| Canonical SMILES | CNC(=O)CCCl | [1][5] |

| InChIKey | UZWXYEHTFDWCIS-UHFFFAOYSA-N | [1][2] |

| Synonyms | 3-Chloro-N-methylpropionamide, N-Methyl-3-chloropropionamide | [1] |

Physicochemical Properties

The compound's physical and chemical characteristics influence its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| XLogP3 | 0.1 | [1][2] |

| Polar Surface Area (PSA) | 29.1 Ų | [1][2] |

| Physical Form | Solid | |

| Purity (Typical) | >95-98% | [6] |

Synthesis and Mechanistic Insights

The synthesis of 3-Chloro-N-methylpropanamide is most efficiently achieved through nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The choice of starting materials is critical for maximizing yield and purity.

Primary Synthetic Route: Acylation of Methylamine

The most direct and widely utilized method for synthesizing 3-Chloro-N-methylpropanamide is the reaction between 3-chloropropanoyl chloride and methylamine.[7]

Causality of Reagent Selection:

-

3-Chloropropanoyl Chloride: As an acyl chloride, it is a highly reactive carboxylic acid derivative. The electron-withdrawing nature of the chlorine atom on the carbonyl group makes the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This high reactivity ensures the reaction proceeds efficiently, often at low temperatures, to produce good yields.[7]

-

Methylamine: This primary amine acts as the nucleophile. Its nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[7]

-

Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid, preventing it from protonating the methylamine reactant and rendering it non-nucleophilic. Often, a slight excess of methylamine itself serves this purpose, or a non-nucleophilic tertiary amine like triethylamine can be added.[7]

The reaction mechanism proceeds via a classic nucleophilic acyl substitution pathway, involving the formation of a transient tetrahedral intermediate.[7]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating workflow, incorporating purification and characterization to ensure the integrity of the final product.

Materials:

-

3-Chloropropanoyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Triethylamine (optional, as base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Workflow:

Procedure:

-

Reaction Setup: Dissolve 3-chloropropanoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Nucleophilic Addition: Slowly add methylamine solution (or bubble methylamine gas) to the stirred solution. If using an alternative base like triethylamine, it should be added to the initial solution before the amine. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench by adding water or a saturated solution of sodium bicarbonate to neutralize any remaining acid chloride and the HCl byproduct.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-Chloro-N-methylpropanamide.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Chloro-N-methylpropanamide stems from its bifunctional nature, possessing two distinct reactive sites.[7]

-

The Amide Group: A robust and generally unreactive functional group that can direct reactions and influence the molecule's physical properties.

-

The Alkyl Chloride: The terminal chlorine atom is a good leaving group, making the C3 carbon an electrophilic center susceptible to nucleophilic substitution (Sₙ2) reactions.

This duality allows for the selective modification of the molecule, making it a valuable intermediate for building more complex structures, particularly in the synthesis of pharmaceuticals and agrochemicals.[7][8] The chlorine atom serves as a handle that can be displaced by a wide variety of nucleophiles.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the N-methyl protons (a doublet coupled to the N-H proton), the N-H proton (a broad quartet), and two methylene groups (-CH₂-), appearing as triplets due to coupling with each other.

-

¹³C NMR: Will show four unique carbon signals corresponding to the methyl, the two methylene, and the carbonyl carbons.

-

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O (amide I band, ~1640 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹).

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight.[7] High-resolution mass spectrometry (HRMS) can determine the exact mass, which validates the elemental composition.[7] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

| Adduct | Predicted m/z |

| [M+H]⁺ | 122.03672 |

| [M+Na]⁺ | 144.01866 |

| [M+NH₄]⁺ | 139.06326 |

Table data sourced from PubChemLite.[5]

Safety, Handling, and Storage

Proper handling of 3-Chloro-N-methylpropanamide is crucial due to its potential hazards.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2][9] |

| Skin Irritation | H315 | Causes skin irritation | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[1][2]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[2]

Conclusion

3-Chloro-N-methylpropanamide is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the dual reactivity afforded by the stable amide and the displaceable chlorine atom, makes it an important tool for synthetic chemists. Its utility is particularly pronounced in the construction of molecules for pharmaceutical and agrochemical research, where the introduction of nitrogen-containing fragments is a common strategy. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

-

3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem. [Link]

-

3-chloro-n-methylpropanamide (C4H8ClNO) - PubChemLite. [Link]

- CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]

Sources

- 1. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - 3-chloro-n-methylpropanamide (C4H8ClNO) [pubchemlite.lcsb.uni.lu]

- 6. keyorganics.net [keyorganics.net]

- 7. 3-Chloro-n-methylpropanamide | 41789-28-0 | Benchchem [benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-chloro-N-methylpropanamide | 41789-28-0 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

3-Chloro-n-methylpropanamide molecular formula C4H8ClNO

An In-Depth Technical Guide to 3-Chloro-N-methylpropanamide (C₄H₈ClNO)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-Chloro-N-methylpropanamide, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's properties, synthesis, reactivity, and application, grounded in scientific principles and practical laboratory insights.

Introduction and Core Properties

3-Chloro-N-methylpropanamide (CAS No: 41789-28-0) is a derivative of propanamide featuring a chlorine atom at the C-3 position and a methyl group on the amide nitrogen.[1] This unique combination of a reactive alkyl halide and a stable amide moiety within a compact structure makes it a highly versatile building block in organic synthesis.[1] Its significance lies in its ability to serve as a key intermediate for constructing more complex molecules, particularly within the pharmaceutical industry where chlorinated compounds are integral to many FDA-approved drugs.[1][2]

The molecule's utility stems from its two primary reactive sites: the electrophilic carbonyl carbon of the amide and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution. This bifunctionality allows for sequential and controlled modifications, providing a strategic advantage in multi-step synthetic pathways.

Physicochemical Properties

A summary of the core physicochemical properties of 3-Chloro-N-methylpropanamide is presented below for quick reference. These values are computationally derived and aggregated from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | PubChem[3], Echemi[4] |

| Molecular Weight | 121.56 g/mol | PubChem[3] |

| IUPAC Name | 3-chloro-N-methylpropanamide | PubChem[3] |

| CAS Number | 41789-28-0 | Echemi[4] |

| Canonical SMILES | CNC(=O)CCCl | PubChem[3] |

| InChI Key | UZWXYEHTFDWCIS-UHFFFAOYSA-N | PubChem[3], Echemi[4] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[3], Echemi[5] |

| Physical Form | Solid | Sigma-Aldrich |

Molecular Structure

The structural representation of 3-Chloro-N-methylpropanamide is crucial for understanding its reactivity.

Caption: General workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methylamine (1.2 eq.) and triethylamine (1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: 3-chloropropanoyl chloride (1.0 eq.), dissolved in anhydrous DCM, is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified using flash column chromatography on silica gel to yield the pure 3-Chloro-N-methylpropanamide. [1]

Chemical Reactivity and Synthetic Applications

The dual functionality of 3-Chloro-N-methylpropanamide is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution at the C-3 Position

The primary chlorine atom provides a reactive handle for introducing a wide array of functional groups via Sₙ2 reactions. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by various nucleophiles.

-

With Oxygen Nucleophiles: Reaction with hydroxide ions or alkoxides leads to the formation of hydroxylated or ether derivatives, such as 3-hydroxy-N-methylpropanamide. [1]* With Nitrogen Nucleophiles: Amines can displace the chloride to form diamine structures, which are common scaffolds in pharmacologically active molecules.

-

With Carbon Nucleophiles: Reagents like cyanide can be used to extend the carbon chain, a key step in building more complex molecular skeletons. [6]

Caption: Key Sₙ2 reaction pathways for functionalization.

Analytical Characterization for Structural Validation

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized compound. Each technique provides a unique piece of the structural puzzle, creating a self-validating analytical system.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides an exact mass that can be used to determine the unique elemental composition (C₄H₈ClNO). [1]The fragmentation pattern can also offer clues about the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum for 3-Chloro-N-methylpropanamide is expected to show distinct signals for the N-methyl protons, the two methylene (CH₂) groups, and the N-H proton.

-

¹³C NMR: Shows the number of distinct carbon environments, confirming the presence of the four carbon atoms in the molecule (methyl, two methylenes, and carbonyl).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum will prominently feature a strong absorption band for the amide carbonyl (C=O) stretch (typically ~1640 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹).

-

Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like 3-Chloro-N-methylpropanamide. [7]By developing a validated GC method, one can quantify the purity and identify any residual starting materials or byproducts.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., 5% phenyl methyl siloxane) is used.

-

Sample Preparation: Prepare a standard solution of ~1 mg/mL of 3-Chloro-N-methylpropanamide in a high-purity solvent like ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is maintained at a temperature sufficient to ensure rapid volatilization (e.g., 250 °C).

-

Separation: A temperature program is used for the oven to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.

-

Detection: The FID, held at ~300 °C, detects organic compounds as they elute from the column.

-

Data Analysis: The purity is calculated based on the area percent of the main peak in the resulting chromatogram.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

GHS Hazard Classification

3-Chloro-N-methylpropanamide is classified with the following hazards according to the Globally Harmonized System (GHS):

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3][4]* Serious Eye Irritation (Category 2), H319: Causes serious eye irritation. [3][4] The signal word associated with these classifications is "Warning" . [3][4]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [4][8]* Personal Protective Equipment:

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. [4]* Disposal: Dispose of the compound and its container in accordance with all applicable local, state, and federal regulations. [4]

Conclusion

3-Chloro-N-methylpropanamide, with its C₄H₈ClNO formula, is more than just a simple chemical. It is a strategically designed bifunctional building block that offers chemists a reliable and versatile tool for molecular construction. Its well-defined synthesis, predictable reactivity, and straightforward characterization make it an invaluable intermediate in the demanding fields of chemical research and pharmaceutical development. A thorough understanding of its properties and a disciplined approach to its handling are essential for unlocking its full synthetic potential safely and effectively.

References

-

3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 . PubChem, National Center for Biotechnology Information. [Link]

-

3-chloro-n-methylpropanamide (C4H8ClNO) . PubChemLite. [Link]

-

How to synthesise N,N,3‐trimethylbutanamide from 1‐chloro‐2‐methylpropane? . Chemistry Stack Exchange. [Link]

-

Propanamide, N-decyl-N-methyl-3-chloro- . NIST Chemistry WebBook. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Center for Biotechnology Information. [Link]

-

Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study . ResearchGate. [Link]

Sources

- 1. 3-Chloro-n-methylpropanamide | 41789-28-0 | Benchchem [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Propanamide, N-decyl-N-methyl-3-chloro- [webbook.nist.gov]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to 3-Chloro-N-methylpropanamide: Properties, Synthesis, and Reactivity for the Research Professional

Foreword

In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount. 3-Chloro-N-methylpropanamide, a bifunctional molecule, represents a key building block whose distinct reactivity profile offers a gateway to a diverse array of more complex molecular architectures. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of 3-Chloro-N-methylpropanamide, alongside practical insights into its synthesis and reactivity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, empowering them with the technical knowledge to effectively harness the synthetic potential of this valuable compound.

Molecular and Physicochemical Profile

3-Chloro-N-methylpropanamide (CAS No. 41789-28-0) is a derivative of propanamide characterized by a chlorine atom at the 3-position and a methyl group attached to the amide nitrogen.[1] This unique arrangement of a nucleophilic substitution-susceptible alkyl chloride and a stable amide moiety within the same molecule underpins its utility as a versatile synthetic intermediate.[1]

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 3-chloro-N-methylpropanamide | [2] |

| CAS Number | 41789-28-0 | [2] |

| Molecular Formula | C₄H₈ClNO | [2] |

| Molecular Weight | 121.57 g/mol | [3] |

| Physical Form | Solid | [4] |

| InChI Key | UZWXYEHTFDWCIS-UHFFFAOYSA-N | [4] |

digraph "3-Chloro-N-methylpropanamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="Cl", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; N1 [label="N", pos="4,0!"]; H1[label="H", pos="4.5,0.5!"]; C5 [label="C", pos="5,-0.5!"]; O1 [label="O", pos="3,1.5!"]; H2[label="H", pos="1,1!"]; H3[label="H", pos="1,-0.5!"]; H4[label="H", pos="2,0.5!"]; H5[label="H", pos="2,-0.5!"]; H6[label="H", pos="5.5,-0.2!"]; H7 [label="H", pos="5,-1!"]; H8 [label="H", pos="5.5,-0.8!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- H1; N1 -- C5; C4 -- O1 [style=double]; C2 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C5 -- H6; C5 -- H7; C5 -- H8; }

Figure 1: Chemical structure of 3-Chloro-N-methylpropanamide.

Physical Properties

| Property | Value | Source |

| Boiling Point | 270.9 °C at 760 mmHg | [5] |

| Flash Point | 117.6 °C | [5] |

| Density | 1.086 g/cm³ | [5] |

Computed Physicochemical Descriptors

| Property | Value | Source |

| XLogP3 | 0.1 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Complexity | 64.7 | [2] |

Synthesis of 3-Chloro-N-methylpropanamide

The most prevalent and direct method for the synthesis of 3-Chloro-N-methylpropanamide is the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and methylamine.[1] The high reactivity of the acyl chloride makes this a favorable and efficient transformation.[1]

Figure 2: Synthetic workflow for 3-Chloro-N-methylpropanamide.

Experimental Protocol: Synthesis from 3-Chloropropionyl Chloride and Methylamine

Materials:

-

3-Chloropropionyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

A suitable aprotic solvent (e.g., dichloromethane or diethyl ether)

-

A non-nucleophilic base (e.g., triethylamine, optional if excess methylamine is used)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel. If using gaseous methylamine, a gas inlet tube is required. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the Flask: Dissolve 3-chloropropionyl chloride in the chosen aprotic solvent within the flask and cool the solution in an ice bath (0-5 °C).

-

Amine Addition: Slowly add a solution of methylamine (or bubble methylamine gas) to the stirred solution of 3-chloropropionyl chloride. An excess of methylamine (at least 2 equivalents) is typically used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, one equivalent of methylamine and one equivalent of a non-nucleophilic base like triethylamine can be used.

-

Reaction Monitoring: The reaction is typically rapid and exothermic. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system to yield pure 3-Chloro-N-methylpropanamide.

Spectroscopic Characterization

Note: Experimental spectra for 3-Chloro-N-methylpropanamide are not widely available in public databases. The following are predicted key characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

δ ~2.8 ppm (s, 3H): A singlet corresponding to the three protons of the N-methyl group.

-

δ ~2.8-3.0 ppm (t, 2H): A triplet for the two protons on the carbon adjacent to the carbonyl group (C2).

-

δ ~3.7-3.9 ppm (t, 2H): A triplet for the two protons on the carbon bearing the chlorine atom (C3).

-

δ ~6.0-7.0 ppm (br s, 1H): A broad singlet for the amide N-H proton. The chemical shift of this proton can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

δ ~26 ppm: Signal for the N-methyl carbon.

-

δ ~38 ppm: Signal for the C2 carbon (adjacent to the carbonyl).

-

δ ~41 ppm: Signal for the C3 carbon (attached to chlorine).

-

δ ~170 ppm: Signal for the carbonyl carbon (C1).

Infrared (IR) Spectroscopy (Predicted)

-

~3300 cm⁻¹ (broad): N-H stretching vibration.

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1640 cm⁻¹ (strong): C=O stretching vibration (Amide I band). This is a very characteristic and intense absorption.

-

~1550 cm⁻¹: N-H bending vibration (Amide II band).

-

~700-600 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 121, with a characteristic M+2 peak at m/z = 123 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom, cleavage adjacent to the carbonyl group, and McLafferty rearrangement if structurally feasible.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of 3-Chloro-N-methylpropanamide makes it a valuable precursor for a variety of target molecules. The primary site of reactivity is the electrophilic carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution (Sₙ2) reactions.[1]

Figure 3: General reactivity of 3-Chloro-N-methylpropanamide.

Reactions at the Chlorinated Carbon

-

With Nitrogen Nucleophiles: Reaction with primary or secondary amines can be used to introduce further amino functionalities. For example, reaction with ammonia would yield 3-amino-N-methylpropanamide.

-

With Oxygen Nucleophiles: Hydrolysis with a base like hydroxide will lead to the formation of 3-hydroxy-N-methylpropanamide.

-

With Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles can displace the chloride to form thioethers.[1]

-

With Cyanide: Reaction with a cyanide salt, such as sodium or potassium cyanide, would yield 4-cyano-N-methylbutanamide, a precursor to dicarboxylic acids and other derivatives.

-

With Azide: Substitution with an azide salt (e.g., sodium azide) would produce 3-azido-N-methylpropanamide, which can be subsequently reduced to the corresponding primary amine.

Potential Role in Pharmaceutical Synthesis

While direct, documented use of 3-Chloro-N-methylpropanamide in the synthesis of major pharmaceuticals is not extensively reported in readily available literature, its structural motif is present in more complex intermediates. The chloro-amide functionality is a common feature in building blocks used for the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). For instance, related chloro-amide structures are utilized in the synthesis of kinase inhibitors for cancer therapy. The ability to introduce a three-carbon chain with a modifiable terminus makes it a strategic component in the construction of larger, more complex drug candidates.

Safety and Handling

3-Chloro-N-methylpropanamide is classified as harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

3-Chloro-N-methylpropanamide is a valuable and versatile bifunctional intermediate with significant potential in synthetic organic chemistry, particularly in the context of drug discovery and development. Its well-defined reactivity, centered around the susceptibility of the chloro group to nucleophilic substitution, allows for the introduction of a wide range of functional groups. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications. It is our hope that this technical resource will aid researchers in leveraging the full synthetic utility of this important chemical building block.

References

-

PubChem. 3-Chloro-N-methylpropanamide. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-N-methylpropanamide: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key bifunctional molecule, 3-Chloro-N-methylpropanamide presents a versatile platform for synthetic chemists and drug discovery scientists. Its unique combination of a reactive alkyl chloride and a stable amide moiety within a compact framework allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its structural characteristics, synthetic methodologies, and potential applications, with a particular focus on its utility as a building block in the development of novel therapeutics. Through a detailed exploration of its chemical properties and reactivity, we aim to equip researchers with the knowledge necessary to effectively harness the potential of this valuable chemical intermediate.

Core Structural and Physicochemical Profile

3-Chloro-N-methylpropanamide is a halogenated amide with a straightforward yet highly functionalized structure. A comprehensive understanding of its fundamental properties is essential for its effective application in research and development.

Structural Identification

The unequivocal identification of 3-Chloro-N-methylpropanamide is established through a combination of its structural formula and standardized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-N-methylpropanamide | --INVALID-LINK-- |

| SMILES | CNC(=O)CCCl | --INVALID-LINK-- |

| CAS Number | 41789-28-0 | --INVALID-LINK-- |

| Molecular Formula | C4H8ClNO | --INVALID-LINK-- |

| Molecular Weight | 121.57 g/mol | --INVALID-LINK-- |

| InChIKey | UZWXYEHTFDWCIS-UHFFFAOYSA-N | --INVALID-LINK-- |

Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 0.1 | --INVALID-LINK-- |

| Topological Polar Surface Area | 29.1 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Synthesis and Manufacturing

The most direct and widely employed laboratory-scale synthesis of 3-Chloro-N-methylpropanamide involves the nucleophilic acyl substitution of 3-chloropropanoyl chloride with methylamine.[1] This method is favored for its high reactivity and generally good yields.[1]

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This results in the formation of a tetrahedral intermediate, which subsequently collapses, expelling a chloride ion as the leaving group to form the stable amide bond.[1]

Caption: Synthesis of 3-Chloro-N-methylpropanamide.

Detailed Experimental Protocol

Materials:

-

3-Chloropropionyl chloride

-

Methylamine (as a solution in a suitable solvent, e.g., THF or water, or as a gas)

-

A non-nucleophilic base (e.g., triethylamine) (optional, if methylamine is not used in excess)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Ice bath

-

Rotary evaporator

-

Purification apparatus (e.g., flash chromatography system)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropionyl chloride in an appropriate anhydrous aprotic solvent. Cool the solution in an ice bath to 0°C.

-

Addition of Methylamine: Slowly add a solution of methylamine (or bubble methylamine gas) to the stirred solution of 3-chloropropionyl chloride. An excess of methylamine is typically used to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.[1] Alternatively, a stoichiometric amount of methylamine can be used in conjunction with a non-nucleophilic base like triethylamine.

-

Reaction Monitoring: The reaction is typically rapid, even at low temperatures.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-Chloro-N-methylpropanamide.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 3-Chloro-N-methylpropanamide, possessing both an electrophilic carbon center and a nucleophilic amide, makes it a valuable intermediate in organic synthesis.[1]

Nucleophilic Substitution at the Chlorinated Carbon

The primary mode of reactivity for 3-Chloro-N-methylpropanamide is nucleophilic substitution at the carbon atom bearing the chlorine.[1] This allows for the introduction of a wide array of functional groups.

Caption: Nucleophilic substitution reactions of 3-Chloro-N-methylpropanamide.

-

With Oxygen Nucleophiles: Reaction with hydroxide ions leads to the formation of 3-hydroxy-N-methylpropanamide.[1] This conversion of an alkyl halide to an alcohol opens up further avenues for functionalization.[1]

-

With Nitrogen Nucleophiles: Primary and secondary amines readily displace the chloride to yield various amino-substituted derivatives.[1]

-

With Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles can react to form thioethers.[1]

Applications in Drug Discovery and Development

While specific, documented applications of 3-Chloro-N-methylpropanamide in marketed drugs are not prevalent in publicly accessible literature, its structural motifs are highly relevant to contemporary drug discovery paradigms. Its role as a versatile chemical building block is where its primary value lies.

A Versatile Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a chemical linker connecting the two. The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC. The structural features of 3-Chloro-N-methylpropanamide make it an attractive fragment for incorporation into PROTAC linkers. The alkyl chloride allows for covalent attachment to one of the ligands, while the amide functionality can be part of the linker backbone or a point of attachment for the other ligand.

A Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. 3-Chloro-N-methylpropanamide, with its small size and distinct functional groups, is an ideal candidate for inclusion in fragment libraries. The amide group can participate in hydrogen bonding interactions with a protein target, while the chloro-alkyl chain provides a vector for synthetic elaboration to grow the fragment into a more potent inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-N-methylpropanamide.

Hazard Identification

Based on available safety data, 3-Chloro-N-methylpropanamide is classified as follows:

-

Acute toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Serious eye irritation (Category 2): Causes serious eye irritation.[2]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Conclusion

3-Chloro-N-methylpropanamide is a readily accessible and highly versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable building block for the construction of more complex molecules. While its direct application in pharmaceuticals is not yet widely documented, its utility as a linker component in PROTACs and as a fragment in FBDD highlights its importance for the future of medicinal chemistry. Researchers and scientists are encouraged to explore the synthetic potential of this compound in their efforts to develop novel therapeutics.

References

An In-Depth Technical Guide to 3-Chloro-N-methylpropanamide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity and Physicochemical Profile

3-Chloro-N-methylpropanamide is a halogenated amide that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring both a reactive chlorine atom and a stable amide functional group, allows for a range of chemical transformations.

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature searches, a list of synonyms and key identifiers for 3-Chloro-N-methylpropanamide is provided below.

| Identifier Type | Value |

| IUPAC Name | 3-chloro-N-methylpropanamide[1] |

| CAS Number | 41789-28-0[1][2] |

| Molecular Formula | C₄H₈ClNO[1][2] |

| Molecular Weight | 121.57 g/mol [2] |

| Synonyms | N-Methyl-3-chloropropionamide, 3-Chloro-N-methylpropionamide, Propanamide, 3-chloro-N-methyl-[1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 65.0-65.5 °C | ChemicalBook |

| Boiling Point (Predicted) | 270.9 ± 23.0 °C | ChemicalBook |

| Density (Predicted) | 1.086 ± 0.06 g/cm³ | ChemicalBook |

| XLogP3 (Predicted) | 0.1 | [1][3] |

| Topological Polar Surface Area | 29.1 Ų | [1][3] |

| Appearance | White to off-white solid | ChemicalBook |

Synthesis and Purification Strategies

The most common and direct laboratory-scale synthesis of 3-Chloro-N-methylpropanamide involves the acylation of methylamine with 3-chloropropionyl chloride.[4] An alternative, though often less reactive, approach is the direct coupling of 3-chloropropanoic acid with methylamine using a suitable coupling agent.

Synthesis via Acylation of Methylamine

This widely used method offers high reactivity and generally good yields.[4] The reaction proceeds through a nucleophilic attack of the methylamine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

Caption: Synthesis of 3-Chloro-N-methylpropanamide via acylation.

Experimental Protocol: Synthesis of 3-Chloro-N-methylpropanamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine in a suitable aprotic solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride in dichloromethane to the stirred methylamine solution via the dropping funnel. Maintain the temperature at 0 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

Flash column chromatography is an effective method for purifying the crude product.[4] The choice of eluent is critical for achieving good separation. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly employed.[4]

Caption: Workflow for purification by flash chromatography.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of 3-Chloro-N-methylpropanamide makes it a versatile building block in organic synthesis. The primary sites of reactivity are the electrophilic carbon bearing the chlorine atom and, under certain conditions, the amide functionality.

Nucleophilic Substitution at the Chlorinated Carbon

The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This is a key transformation for building more complex molecular scaffolds.

Example: Synthesis of 3-Hydroxy-N-methylpropanamide

Reaction with hydroxide ions leads to the formation of the corresponding hydroxylated derivative.[4]

Caption: Nucleophilic substitution at the chlorinated carbon.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a triplet for the methylene group adjacent to the chlorine, a triplet for the methylene group adjacent to the carbonyl, and a singlet for the N-methyl group. The integration of these signals should be in a 2:2:3 ratio.

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Chromatographic Methods (HPLC and GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of 3-Chloro-N-methylpropanamide and for quantitative analysis. Method development would typically involve a reversed-phase C18 column for HPLC with a mobile phase of acetonitrile and water. For GC-MS, a derivatization step may be necessary to improve volatility.

Applications in Drug Development and Medicinal Chemistry

While direct biological activity of 3-Chloro-N-methylpropanamide is not extensively documented, its utility as a synthetic intermediate in the preparation of pharmacologically active molecules is of significant interest. The ability to introduce a three-carbon N-methyl amide chain via this reagent is a valuable tool in drug design.

A search of the patent literature reveals the use of related 3-chloro-N-substituted propanamide structures in the synthesis of complex heterocyclic compounds with potential therapeutic applications, such as protein kinase B inhibitors. The 3-chloropropanamide moiety serves as a reactive handle to build upon a core scaffold.

Safety and Handling

3-Chloro-N-methylpropanamide is classified as harmful if swallowed and causes serious eye irritation.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictograms:

-

Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[5]

-

P301 + P317: IF SWALLOWED: Get medical help.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[5]

-

Conclusion

3-Chloro-N-methylpropanamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its bifunctional nature allows for a range of chemical modifications, making it a useful building block for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 3-Chloro-N-methylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-N,N-dimethylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-methylpropan-1-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-n-methylpropanamide (C4H8ClNO). Retrieved from [Link]

- Google Patents. (n.d.). CN102731385A - 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament.

-

PubChem. (n.d.). 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-CHLORO-N-PHENYLPROPANAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-ethyl-N-methylpropanamide. Retrieved from [Link]

- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

Sources

An In-depth Technical Guide to the Potential Biological Activities of 3-Chloro-n-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-n-methylpropanamide is a small, bifunctional molecule featuring both an amide and a reactive alkyl chloride. While extensive research on its specific biological activities is not publicly available, its structural motifs are common in a variety of biologically active compounds. This guide provides a comprehensive overview of the known physicochemical properties of 3-Chloro-n-methylpropanamide and extrapolates its potential biological activities based on the known pharmacology and toxicology of structurally related compounds. The primary aim is to furnish researchers and drug development professionals with a foundational understanding of this molecule, highlighting its potential as a chemical probe, a synthetic intermediate, or a lead compound for further investigation.

Physicochemical Properties of 3-Chloro-n-methylpropanamide

A solid understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C4H8ClNO | |

| Molecular Weight | 121.57 g/mol | |

| CAS Number | 41789-28-0 | |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area | 29.1 Ų | |

| XLogP3 | 0.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 |

Potential Biological Activities and Mechanisms of Action

The biological activity of 3-Chloro-n-methylpropanamide is likely to be dictated by its two key functional groups: the electrophilic chloromethyl group and the N-methylamide moiety.

Covalent Modification of Biological Macromolecules

The presence of a primary alkyl chloride suggests that 3-Chloro-n-methylpropanamide can act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity is a cornerstone of the biological effects of many chloroacetamide compounds.[1]

-

Alkylation of Cysteine and Histidine Residues: The thiol group of cysteine and the imidazole ring of histidine are potent nucleophiles in proteins. Covalent modification of these residues can lead to irreversible enzyme inhibition, disruption of protein-protein interactions, and altered protein conformation. Chloroacetamides are known to be chlorinated sulfhydryl alkylating reagents that form covalent bonds with the thiol group of cysteines.[1]

-

Interaction with Glutathione: 3-Chloro-n-methylpropanamide is expected to be a substrate for glutathione S-transferases (GSTs), leading to its conjugation with glutathione (GSH). This is a major detoxification pathway for many electrophilic compounds. However, high concentrations of the compound could lead to depletion of cellular GSH stores, rendering the cell more susceptible to oxidative stress.

Potential Cytotoxicity

Based on the reactivity of its alkyl chloride and the known effects of related compounds, 3-Chloro-n-methylpropanamide may exhibit cytotoxic properties through several mechanisms. Halogenated organic compounds are known to induce cytotoxicity, with their lipophilicity and reactivity being key determinants.[2]

-

Induction of Oxidative Stress: Depletion of glutathione, a key antioxidant, can lead to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to cellular components. The cytotoxicity of some dihalogenated compounds is associated with their ability to induce intracellular ROS.[2]

-

Activation of TRPA1 Channels: Some amide herbicides have been shown to induce cytotoxicity through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, an ion channel involved in pain, inflammation, and cellular stress responses.[3][4] The structural similarities suggest that 3-Chloro-n-methylpropanamide could potentially interact with this channel.

-

Disruption of Cellular Metabolism: Covalent modification of key metabolic enzymes could disrupt essential cellular processes, leading to cell death.

Inferred Metabolic Pathways

The metabolism of 3-Chloro-n-methylpropanamide is likely to proceed through pathways common to other small halogenated amides. The primary routes of metabolism are predicted to be enzymatic hydrolysis and conjugation.

-

Cytochrome P450-mediated Oxidation: While the primary site of reactivity is the alkyl chloride, cytochrome P450 enzymes could potentially hydroxylate other positions on the molecule, although this is likely a minor pathway. Halogenated alkanes can be metabolized by cytochrome P450 enzymes.[5][6]

-

Glutathione Conjugation: As mentioned, this is a probable major detoxification pathway.

-

Amidase-mediated Hydrolysis: The amide bond could be cleaved by cellular amidases to yield 3-chloropropanoic acid and methylamine.

Caption: A proposed experimental workflow for the biological evaluation of 3-Chloro-n-methylpropanamide.

Protocols:

-

Reactive Oxygen Species (ROS) Assay: Treat cells with the compound and a fluorescent ROS indicator (e.g., DCFDA). Measure the fluorescence intensity to quantify ROS production.

-

Glutathione (GSH) Depletion Assay: Measure the levels of intracellular GSH in compound-treated cells using a commercially available kit.

-

TRPA1 Channel Activity Assay: In cells expressing TRPA1, use a calcium imaging assay to determine if the compound induces calcium influx, a hallmark of TRPA1 activation.

-

Enzyme Inhibition Assays: Based on proteomic findings or hypothesis, perform in vitro assays with purified enzymes to determine if the compound directly inhibits their activity.

Conclusion

3-Chloro-n-methylpropanamide is a molecule with the potential for significant biological activity, primarily due to its alkylating capability. While direct experimental evidence is currently lacking, a strong scientific rationale exists for investigating its potential as a cytotoxic agent, an enzyme inhibitor, or a modulator of specific cellular pathways. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this compound's biological and pharmacological properties. Such studies will be crucial in determining whether 3-Chloro-n-methylpropanamide or its derivatives could serve as valuable tools for biomedical research or as starting points for drug discovery programs.

References

-

LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives, 114(11), 1647-1654. [Link]

-

Besaratinia, A., & Pfeifer, G. P. (2007). A review of mechanisms of acrylamide carcinogenicity. Carcinogenesis, 28(3), 519-528. [Link]

-

Wikipedia contributors. (2024). Acrylamide. In Wikipedia, The Free Encyclopedia. [Link]

-

California State University, Northridge. (n.d.). Mechanisms of Action for Acrylamide and Mercury. [Link]

-

Stanković, M., Jevremović, D., Marković, V., & Babić, S. (2022). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 27(19), 6527. [Link]

-

Shi, Y., et al. (2022). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Frontiers in Nutrition, 9, 858458. [Link]

-

Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(10), 1025-1032. [Link]

-

Cheeseman, K. H., Albano, E., Tomasi, A., & Slater, T. F. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental Health Perspectives, 64, 85-101. [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

-

Scilit. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

-

Shaik, S., Cohen, S., Wang, Y., Chen, H., Kumar, D., & Thiel, W. (2010). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Journal of the American Chemical Society, 132(35), 12411-12424. [Link]

-

Sharma, A., Kumar, A., & Kumar, V. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23202. [Link]

-

Yang, M., Zhang, X., & Li, X. F. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(5), 1144-1151. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. [Link]

-

Wikipedia contributors. (2023). Methylamide. In Wikipedia, The Free Encyclopedia. [Link]

-

Wang, C., et al. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. International Journal of Environmental Research and Public Health, 19(13), 7985. [Link]

-

Biron, E., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 55(11), 5467-5478. [Link]

-

Anders, M. W., & Pohl, L. R. (1985). Metabolism of Halogenated Compounds—Biodehalogenation. In Bioactivation of Foreign Compounds (pp. 283-315). [Link]

-

Goto, Y., et al. (2017). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 9(9), 895-901. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2014). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Accounts of Chemical Research, 47(12), 3691-3702. [Link]

-

Wang, C., et al. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. International Journal of Environmental Research and Public Health, 19(13), 7985. [Link]

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]